molecular formula C8H9N3O3S B1302214 1-(2-Methoxy-5-nitrophenyl)-2-thiourea CAS No. 159753-14-7

1-(2-Methoxy-5-nitrophenyl)-2-thiourea

Cat. No.: B1302214
CAS No.: 159753-14-7
M. Wt: 227.24 g/mol
InChI Key: XIOYSXKDIDOGPF-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-nitrophenyl)-2-thiourea is an organic compound characterized by the presence of a methoxy group, a nitro group, and a thiourea moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Methoxy-5-nitrophenyl)-2-thiourea typically involves the reaction of 2-methoxy-5-nitroaniline with thiocyanate compounds under specific conditions. One common method includes the use of ammonium thiocyanate in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the thiourea derivative.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Methoxy-5-nitrophenyl)-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the nitro group can yield corresponding amines. Common reducing agents include hydrogen gas with a catalyst or metal hydrides.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen gas, metal catalysts, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methoxy-5-nitrophenyl)-2-thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-nitrophenyl)-2-thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, affecting their function. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(2-Methoxy-5-nitrophenyl)-2-thiourea include:

    2-Methoxy-5-nitrophenol: Shares the methoxy and nitro groups but lacks the thiourea moiety.

    2-Methoxy-5-nitroaniline: Contains the methoxy and nitro groups with an amine group instead of thiourea.

    Thiourea derivatives: Compounds with similar thiourea moieties but different substituents on the phenyl ring.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2-methoxy-5-nitrophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3S/c1-14-7-3-2-5(11(12)13)4-6(7)10-8(9)15/h2-4H,1H3,(H3,9,10,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOYSXKDIDOGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374864
Record name 1-(2-Methoxy-5-nitrophenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159753-14-7
Record name 1-(2-Methoxy-5-nitrophenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 159753-14-7
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